molecular formula C18H25N5O2 B11240649 4-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}morpholine

4-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}morpholine

Cat. No.: B11240649
M. Wt: 343.4 g/mol
InChI Key: HLMWNKPOVWHHCA-UHFFFAOYSA-N
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Description

4-{1-[1-(4-Methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]cyclohexyl}morpholine is a synthetic compound with a complex molecular structure. It is known for its unique chemical properties and potential applications in various scientific fields. The compound’s structure includes a morpholine ring, a cyclohexyl group, and a tetrazole ring substituted with a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]cyclohexyl}morpholine typically involves multiple steps, including the formation of the tetrazole ring and the subsequent attachment of the morpholine and cyclohexyl groups. Common synthetic routes may involve:

    Formation of the Tetrazole Ring: This can be achieved through the reaction of an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Methoxyphenyl Group:

    Cyclohexyl Group Introduction: The cyclohexyl group can be introduced through a Grignard reaction or other suitable alkylation methods.

    Morpholine Ring Formation: The final step involves the formation of the morpholine ring, which can be achieved through a cyclization reaction involving an appropriate amine and an epoxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-{1-[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]cyclohexyl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{1-[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]cyclohexyl}morpholine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-{1-[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]cyclohexyl}morpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with the mesolimbic dopamine pathway, influencing neurotransmitter levels and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    4-MeO-PCP: A dissociative drug with similar structural features.

    3-MeO-PCMo: Another analog with comparable properties.

Uniqueness

Its distinct structure allows for diverse chemical reactivity and biological activity, setting it apart from other similar compounds .

Properties

Molecular Formula

C18H25N5O2

Molecular Weight

343.4 g/mol

IUPAC Name

4-[1-[1-(4-methoxyphenyl)tetrazol-5-yl]cyclohexyl]morpholine

InChI

InChI=1S/C18H25N5O2/c1-24-16-7-5-15(6-8-16)23-17(19-20-21-23)18(9-3-2-4-10-18)22-11-13-25-14-12-22/h5-8H,2-4,9-14H2,1H3

InChI Key

HLMWNKPOVWHHCA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)C3(CCCCC3)N4CCOCC4

Origin of Product

United States

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